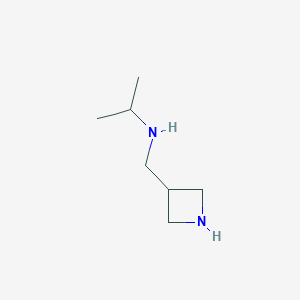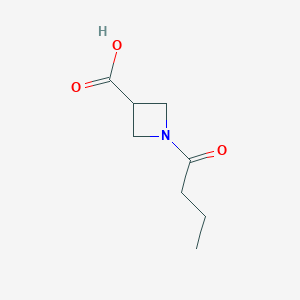![molecular formula C11H11F3O3 B1369852 2-[4-(trifluorométhyl)phénoxy]acétate d’éthyle CAS No. 442125-30-6](/img/structure/B1369852.png)
2-[4-(trifluorométhyl)phénoxy]acétate d’éthyle
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate is approximately 248.2 g/mol. The exact structure can be determined using various spectroscopic techniques, but such data is not available in the current resources.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate are not detailed in the available resources, esters like this compound generally undergo reactions such as hydrolysis, aminolysis, and trans-esterification .Applications De Recherche Scientifique
Applications pharmaceutiques
Le groupe trifluorométhyle, présent dans le « 2-[4-(trifluorométhyl)phénoxy]acétate d’éthyle », est une caractéristique courante de nombreux médicaments approuvés par la FDA . Ce groupe contribue aux activités pharmacologiques de ces médicaments . Par exemple, le travoprost, un agoniste puissant du récepteur de la prostaglandine F, contient un groupe trifluorométhyle .
Applications agrochimiques
Les dérivés de la trifluorométhylpyridine (TFMP), qui peuvent être synthétisés à partir du « this compound », sont largement utilisés dans l’industrie agrochimique . Ces composés sont principalement utilisés pour la protection des cultures . Le fluazifop-butyl, le premier dérivé de la TFMP introduit sur le marché agrochimique, et plus de 20 nouveaux agrochimiques contenant de la TFMP ont été développés .
Applications vétérinaires
Plusieurs dérivés de la TFMP sont également utilisés dans l’industrie vétérinaire . Deux produits vétérinaires contenant la fraction TFMP ont obtenu l’autorisation de mise sur le marché .
Matériaux fonctionnels
Le développement de produits chimiques organiques fluorés, qui peuvent être synthétisés à partir du « this compound », est un sujet de recherche important . Ces composés ont trouvé des applications dans le développement de matériaux fonctionnels .
Synthèse d’autres composés
Le « this compound » peut être utilisé comme matière première pour la synthèse d’autres composés . Par exemple, il peut être utilisé pour synthétiser la TFMP et ses dérivés .
Recherche et développement
Le « this compound » et ses dérivés font l’objet de recherches et de développement en cours . De nombreux candidats sont actuellement en cours d’essais cliniques .
Analyse Biochimique
Biochemical Properties
Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate to the active sites of these enzymes, thereby modulating their catalytic activity.
Cellular Effects
Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to changes in gene expression . Additionally, the compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, studies have shown that high doses of Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate can induce oxidative stress and inflammation in animal models . Additionally, threshold effects have been observed, where the compound exhibits a dose-dependent response, with certain effects only occurring at specific dosage levels.
Metabolic Pathways
Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall activity and toxicity of Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate, as well as its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate within cells and tissues are important factors that influence its biochemical activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate can localize to specific cellular compartments, where it exerts its effects on various biochemical pathways. The distribution of the compound within tissues can also affect its overall activity and toxicity.
Subcellular Localization
The subcellular localization of Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
ethyl 2-[4-(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-2-16-10(15)7-17-9-5-3-8(4-6-9)11(12,13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWZWSDDZGUKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592751 | |
| Record name | Ethyl [4-(trifluoromethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
442125-30-6 | |
| Record name | Ethyl [4-(trifluoromethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Tert-butyl 4-(6-bromothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369786.png)
![Tert-butyl[3-(2-amino-5-hydroxyphenoxy)benzyl]carbamate](/img/structure/B1369796.png)



